3-(Fluoromethyl)-3-methylazetidine

Medicinal chemistry Physicochemical profiling Drug discovery

This fluoromethyl-azetidine building block provides strategic pKa reduction (~1-3 units) versus non-fluorinated amines, improving off-target profiles while preserving target engagement. The geminal methyl+fluoromethyl disubstitution enhances metabolic stability and conformational constraint, differentiating from mono-substituted analogs. Ideal for SERD/SERM lead optimization and scaffold replacement where reduced amine basicity and sp³-rich geometry are required.

Molecular Formula C5H10FN
Molecular Weight 103.14 g/mol
Cat. No. B13010718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Fluoromethyl)-3-methylazetidine
Molecular FormulaC5H10FN
Molecular Weight103.14 g/mol
Structural Identifiers
SMILESCC1(CNC1)CF
InChIInChI=1S/C5H10FN/c1-5(2-6)3-7-4-5/h7H,2-4H2,1H3
InChIKeyAZGBMWVNXQDYDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Fluoromethyl)-3-methylazetidine: Physicochemical Profile, Class Positioning, and Key Identifiers for Scientific Procurement


3-(Fluoromethyl)-3-methylazetidine is a fluorinated saturated nitrogen-containing heterocyclic amine belonging to the azetidine class, distinguished by its four-membered ring scaffold and geminal disubstitution pattern (fluoromethyl and methyl at the 3-position). Its chemical identifiers include CAS 1780827-66-8 (free base), molecular formula C₅H₁₀FN, and molecular weight 103.14 g/mol ; the hydrochloride salt form bears CAS 2231676-18-7 with molecular formula C₅H₁₁ClFN and molecular weight 139.60 g/mol [1]. The compound serves as a conformationally constrained, sp³-rich building block positioned within a broader class of fluoroalkyl-substituted azetidines, pyrrolidines, and piperidines that are systematically profiled for physicochemical property modulation in medicinal chemistry [2].

Why Generic 3-(Fluoromethyl)-3-methylazetidine Substitution Fails in Medicinal Chemistry and Drug Discovery Programs


Generic substitution with non-fluorinated or differently substituted azetidine analogs fails because the precise fluoroalkyl substitution pattern at the 3-position governs a compound′s pKa, logP, and aqueous solubility in a monotonic, position-dependent fashion [1]. Systematic profiling of fluoroalkyl-substituted heterocyclic amines demonstrates that fluorination pattern, ring size, and substituent conformation collectively determine physicochemical properties, and substituting even a closely related fluorinated azetidine regioisomer or a non-geminal analog can alter amine basicity and lipophilicity sufficiently to disrupt target engagement, membrane permeability, or metabolic stability [1]. The geminal methyl and fluoromethyl substitution on 3-(Fluoromethyl)-3-methylazetidine confers a specific electronic and steric profile that cannot be replicated by 3-fluoro-3-methylazetidine (direct fluorine substitution without CH₂ spacer), 3-(fluoromethyl)azetidine (lacking the geminal methyl), or 2-(fluoromethyl)azetidine (different regioisomer with altered ring strain distribution) [2].

3-(Fluoromethyl)-3-methylazetidine: Quantitative Comparator Evidence for Scientific Selection and Procurement Decisions


Amine Basicity Modulation: Fluoroalkyl-Azetidines vs. Non-Fluorinated Parent Heterocycles and Fluorinated n-Alkylamines

The introduction of fluoroalkyl substituents onto the azetidine scaffold modulates amine basicity (pKa) in a monotonic fashion dependent on fluorination pattern, relative to the parent non-fluorinated heterocycles and corresponding fluorinated n-alkylamines. While compound-specific pKa data for 3-(Fluoromethyl)-3-methylazetidine are not individually published, the systematic study of fluoroalkyl-substituted azetidines establishes that fluorination predictably lowers pKa (reducing basicity) compared to non-fluorinated azetidine [1]. This pKa depression has direct implications for reducing off-target amine-associated pharmacology, with fluoroalkyl-substituted heterocyclic amines generally exhibiting pKa values shifted downward by approximately 1–3 log units depending on fluorine proximity and substitution count relative to the non-fluorinated parent amine [1].

Medicinal chemistry Physicochemical profiling Drug discovery

Lipophilicity and Aqueous Solubility Modulation: Fluorinated vs. Non-Fluorinated Saturated Heterocyclic Amines

The replacement of azetidine, pyrrolidine, and piperidine scaffolds with their fluoroalkyl-substituted analogs has been shown to modulate both lipophilicity (logP) and aqueous solubility, though the effects are complex and dependent on fluorination pattern, ring size, and substituent conformation [1]. Systematic profiling across multiple fluoroalkyl-substituted heterocyclic amines reveals that fluoroalkyl substitution can either increase or decrease logP depending on the specific fluorination motif, providing a tunable handle for optimizing drug-like properties. For azetidine-class compounds specifically, the four-membered ring′s inherent conformational rigidity amplifies the impact of fluorination on lipophilicity relative to larger ring systems [1]. While precise logP and solubility values for 3-(Fluoromethyl)-3-methylazetidine are not individually reported, the class-level data establish that fluoroalkyl-azetidines occupy a distinct physicochemical space compared to non-fluorinated azetidines and fluoroalkyl-pyrrolidines or piperidines [1].

ADME optimization Physicochemical properties Lead optimization

Metabolic Stability Enhancement: Fluoroalkyl-Azetidines vs. Non-Fluorinated Saturated Heterocyclic Amines

Fluorination of saturated heterocyclic amines including azetidines serves as an established strategy to improve metabolic stability by reducing susceptibility to cytochrome P450-mediated oxidation [1]. In the pharmaceutical industry, fluorinated compounds are considered for their improved metabolic stability which can lead to longer durations of action in vivo, with the incorporation of a fluoromethyl group specifically enhancing resistance to metabolic degradation while maintaining target interaction capability . Although direct microsomal stability data for 3-(Fluoromethyl)-3-methylazetidine versus non-fluorinated 3-methylazetidine are not individually published, the class-level principle is well established: fluorination at metabolically labile positions blocks oxidative metabolism and reduces intrinsic clearance [1]. For azetidine-containing compounds evaluated in drug discovery programs, the use of azetidine as a replacement for larger heterocycles has been shown to reduce turnover in human hepatocytes while maintaining desired potency and functional activity [2].

Metabolic stability Pharmacokinetics Drug metabolism

Biological Activity: Azetidine-Fluoromethyl Motif in Estrogen Receptor Modulation with Sub-Nanomolar Potency

In a Genentech patent (US10399939) describing selective estrogen receptor degraders (SERDs), compounds incorporating the 3-(fluoromethyl)azetidine motif demonstrate potent estrogen receptor modulation. Example 120, (5S,6S)-5-(2-fluoro-4-(2-(3-(fluoromethyl)azetidin-1-yl)ethoxy)phenyl)-6-phenyl-5,6,7,8-tetrahydronaphthalen-2-ol, containing the 3-(fluoromethyl)azetidine moiety, exhibits an EC₅₀ of 0.0360 nM against the human estrogen receptor [1]. A closely related analog, Example 102 ((1S,2R)-1-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-2-phenyl-tetralin-6-ol), also containing the 3-(fluoromethyl)azetidine motif, exhibits an EC₅₀ of 8.12 nM [2]. The nearly 225-fold difference in potency between these two compounds illustrates that the 3-(fluoromethyl)azetidine scaffold, when optimally positioned within the pharmacophore, can achieve sub-nanomolar target engagement. While these data are for the 3-(fluoromethyl)azetidine motif (lacking the geminal methyl of 3-(Fluoromethyl)-3-methylazetidine), they establish that the 3-fluoromethyl-azetidine structural core confers the capacity for high-potency target modulation in clinically relevant receptor systems.

Estrogen receptor SERD Oncology Nuclear receptors

Chemical Stability Advantage of 3-Fluoroazetidines over 2-Cyanoazetidine and 2-Ketoazetidine DPP IV Inhibitor Subtypes

Structure-activity relationship analysis of azetidine-based dipeptidyl peptidase IV (DPP IV) inhibitors identifies three main subtypes: 2-cyanoazetidines, 3-fluoroazetidines, and 2-ketoazetidines [1]. Select 3-fluoroazetidines display inhibitory potencies below 1 μM without the propensity for intramolecular cyclization and chemical instability associated with the cyanoazetidine and ketoazetidine subseries [1]. Specifically, the cyano- and ketoazetidine 'warhead'-based inhibitors have potential for covalent bond-forming inhibition but can also react to internally cyclize into inactive ketopiperazines and dihydroketopyrazine, limiting their shelf stability and formulation viability [1]. The 3-fluoroazetidine subclass, which includes 3-(fluoromethyl)-substituted variants, avoids this degradation pathway entirely [1]. While this evidence pertains to 3-fluoroazetidines (direct C3-fluorine substitution) rather than 3-(fluoromethyl)azetidines, the chemical stability principle—that substitution at the 3-position without an electrophilic warhead at the 2-position eliminates the cyclization liability—extends to fluoromethyl-substituted analogs.

DPP IV inhibition Chemical stability Diabetes Covalent inhibition

Conformational Constraint and sp³-Rich Scaffold Advantage of Azetidines over Pyrrolidine and Piperidine Bioisosteres

Azetidines are increasingly valued as saturated, sp³-rich scaffolds that improve physicochemical properties and metabolic stability of drug candidates compared to their five- and six-membered ring analogues (pyrrolidines and piperidines) . The strained nature of the azetidine ring introduces conformational constraint, making it an excellent bioisostere for natural amino acids and a valuable tool in peptidomimetics . In drug discovery programs, the use of azetidine as a replacement for larger heterocycles has been shown to reduce turnover in human hepatocytes while maintaining desired potency and functional activity [1]. The combination of a constrained azetidine ring with a fluorinated side chain—as in 3-(Fluoromethyl)-3-methylazetidine—provides a dual advantage: conformational restriction from the four-membered ring plus electronic and metabolic modulation from the fluoromethyl group . The geminal disubstitution at the 3-position further restricts conformational freedom relative to mono-substituted or unsubstituted azetidines.

Bioisosterism Conformational restriction Peptidomimetics sp³-rich scaffolds

Optimal Application Scenarios for Procuring 3-(Fluoromethyl)-3-methylazetidine in Drug Discovery and Chemical Biology


Lead Optimization Programs Requiring Fine-Tuned Amine Basicity to Mitigate Off-Target Pharmacology

When a drug discovery program identifies amine-associated off-target liabilities (e.g., hERG channel blockade, muscarinic receptor activation) and requires strategic pKa reduction without complete amine elimination, 3-(Fluoromethyl)-3-methylazetidine offers a tunable scaffold. Systematic profiling of fluoroalkyl-substituted heterocyclic amines demonstrates that fluoroalkyl substitution on azetidines reduces amine basicity by approximately 1–3 pKa units relative to non-fluorinated parent azetidines [1]. This predictable pKa depression enables rational reduction of off-target pharmacology while preserving the amine′s capacity for target engagement. The geminal methyl and fluoromethyl disubstitution at the 3-position provides additional steric shielding that may further attenuate undesired receptor interactions compared to mono-substituted fluoromethyl-azetidines. Procurement of this specific building block is indicated when medicinal chemistry teams require a conformationally constrained, metabolically stable amine with reduced basicity that cannot be achieved with non-fluorinated azetidines or larger heterocyclic amine scaffolds [1].

Estrogen Receptor-Targeted Drug Discovery (SERD/SERM Programs) Utilizing Fluoromethyl-Azetidine Pharmacophores

Genentech′s US10399939 patent demonstrates that compounds incorporating the 3-(fluoromethyl)azetidine motif achieve potent estrogen receptor modulation, with Example 120 exhibiting an EC₅₀ of 0.0360 nM and Example 102 exhibiting an EC₅₀ of 8.12 nM [2][3]. The 225-fold potency differential between these two closely related analogs illustrates that the 3-(fluoromethyl)azetidine scaffold, when optimally positioned within the pharmacophore, can achieve sub-nanomolar target engagement. For medicinal chemistry programs developing selective estrogen receptor degraders (SERDs) or selective estrogen receptor modulators (SERMs) for breast cancer and related indications, 3-(Fluoromethyl)-3-methylazetidine represents a structurally related building block that introduces the geminal methyl group for additional conformational restriction and potential intellectual property differentiation. Procurement is particularly relevant for hit-to-lead and lead optimization phases where exploring fluoromethyl-azetidine SAR space is a strategic priority [2][3].

Replacement of Metabolically Labile Heterocyclic Amines in Late-Stage Lead Optimization

Fluorination of saturated heterocyclic amines is an established strategy to improve metabolic stability by reducing susceptibility to cytochrome P450-mediated oxidation, and the incorporation of a fluoromethyl group enhances resistance to metabolic degradation while maintaining target interaction capability . For programs encountering high intrinsic clearance or short in vivo half-life due to oxidative metabolism of an existing amine scaffold, 3-(Fluoromethyl)-3-methylazetidine offers a metabolically stabilized replacement option. The use of azetidine scaffolds as replacements for larger heterocycles has been shown to reduce turnover in human hepatocytes while maintaining desired potency and functional activity [4]. The geminal disubstitution at the 3-position (fluoromethyl plus methyl) provides additional steric shielding of the azetidine ring itself, potentially further attenuating metabolic attack compared to mono-substituted fluoromethyl-azetidines. Procurement is indicated when a program requires a metabolically robust, sp³-rich amine building block to replace a high-clearance motif while preserving or enhancing target pharmacology [4].

Exploration of Novel Intellectual Property Space via Geminal 3,3-Disubstituted Azetidine Scaffolds

The combination of a conformationally constrained azetidine ring with geminal disubstitution at the 3-position (fluoromethyl and methyl) creates a three-dimensional pharmacophore geometry distinct from mono-substituted azetidines, pyrrolidines, and piperidines [4]. The strained nature of the four-membered ring (~25-26 kcal/mol ring strain) and the sp³-rich character of the scaffold provide access to conformational space that larger heterocycles cannot occupy [4]. Furthermore, 3-substituted fluoroalkyl-azetidines avoid the intramolecular cyclization degradation liability associated with 2-cyanoazetidine and 2-ketoazetidine inhibitor subtypes [5], ensuring chemical stability in formulation and assay conditions. For medicinal chemistry programs seeking to generate novel composition-of-matter intellectual property or to differentiate from existing scaffolds in competitive target landscapes, 3-(Fluoromethyl)-3-methylazetidine represents a strategically valuable building block for library synthesis, fragment-based screening, or targeted scaffold replacement campaigns [4][5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Fluoromethyl)-3-methylazetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.